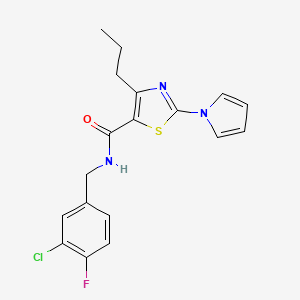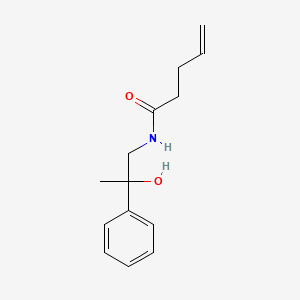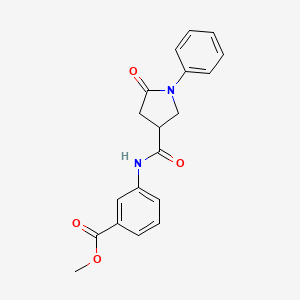
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CDMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 345.89 g/mol.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). This can result in DNA damage and ultimately, cell death. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have relatively low toxicity in normal cells, which is an important consideration for the development of new drugs.
However, there are also some limitations associated with the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments. For example, the synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide can be challenging and requires specialized equipment and expertise. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. Additionally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in humans.
Synthesemethoden
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with chloroacetyl chloride to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-9-8-14(10-16(15)22-2)19(17(20)11-18)12-13-6-4-3-5-7-13/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOAXCFSXMKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CCCCC2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)



![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)
![1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2439063.png)
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)